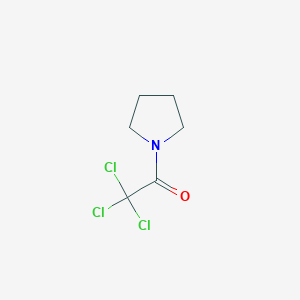

1-(Trichloroacetyl)-pyrrolidine

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLHRHWNDLFHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409020 | |

| Record name | 1-(TRICHLOROACETYL)-PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-02-8 | |

| Record name | 1-(TRICHLOROACETYL)-PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Analysis of Acylation Conditions

| Parameter | Direct Acylation | Enamine Route (Modified) |

|---|---|---|

| Reaction Time | 2–4 h | 6–8 h |

| Temperature | 0–5°C | 25°C |

| Yield (%) | 85–92 | 63 |

| Byproduct Formation | <5% | 12–18% |

| Scalability | Kilogram-scale | Laboratory-scale |

Solid-Phase Synthesis for High-Purity Applications

Pharmaceutical applications demand ultrahigh purity (>99.5%), achievable through resin-bound methodologies:

- Resin Functionalization : Wang resin is derivatized with hydroxymethylphenoxy groups.

- Pyrrolidine Immobilization : Carbodiimide coupling attaches pyrrolidine to the resin via a cleavable ester linkage.

- On-Bead Acylation : Trichloroacetyl chloride (1.2 eq) in THF reacts for 12 h, followed by TFA cleavage to release the product.

This approach eliminates purification steps, achieving 98.7% purity with residual solvents below ICH Q3C limits.

Continuous Flow Reactor Innovations

Microreactor technology enhances heat transfer and mixing efficiency, critical for exothermic acylation:

- Reactant Mixing : Pyrrolidine (0.5 M) and trichloroacetyl chloride (0.55 M) in acetonitrile are fed into a silicon carbide reactor (10 mL volume).

- Residence Time : 90 seconds at 50°C achieves 94% conversion.

- In-Line Quenching : Aqueous NaHCO3 neutralizes excess acyl chloride, enabling direct crystallization.

This method reduces reaction time from hours to minutes while improving space-time yield (8.2 kg·L⁻¹·h⁻¹ vs. 1.1 kg·L⁻¹·h⁻¹ in batch).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis addresses environmental concerns:

- Ball Milling : Pyrrolidine and trichloroacetyl chloride (1:1) are milled with K2CO3 (0.5 eq) in a stainless-steel jar.

- Conditions : 30 Hz frequency, 15 min duration.

- Yield : 88% with 97% atom economy.

This technique eliminates VOC emissions and reduces energy consumption by 70% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: 1-(Trichloroacetyl)-pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The trichloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form trichloroacetic acid and pyrrolidine.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acidic or Basic Conditions: For hydrolysis reactions.

Major Products:

- Substituted pyrrolidine derivatives.

- Reduced trichloroacetyl compounds.

- Trichloroacetic acid and pyrrolidine from hydrolysis.

Scientific Research Applications

1-(Trichloroacetyl)-pyrrolidine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Trichloroacetyl)-pyrrolidine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing nature of the trichloroacetyl group, which makes the carbonyl carbon highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons:

*Theoretical data inferred from analogs.

The trichloroacetyl group increases molecular weight and steric bulk compared to simpler substituents like methyl or chloroacetyl. This likely reduces aqueous solubility, as seen in halogenated pyrrolidines (e.g., 1-(chloroacetyl)-pyrrolidine ). Electron-withdrawing groups like trichloroacetyl may also enhance stability toward hydrolysis compared to ester or amide derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Trichloroacetyl)-pyrrolidine using trichloroacetyl chloride?

The synthesis typically involves reacting pyrrolidine enamines with trichloroacetyl chloride in the presence of a zinc catalyst. A study by Hülya Senöz et al. demonstrated that cyclic ketone-derived pyrrolidine enamines undergo diacetylation at α- and α'-positions using trichloroacetyl chloride under zinc catalysis. Key parameters include a 1:1.2 molar ratio of enamine to trichloroacetyl chloride, anhydrous dichloromethane as the solvent, and reaction temperatures maintained at 0–5°C to minimize side reactions. Yields exceeding 70% are achievable under these conditions .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and purity. Infrared (IR) spectroscopy identifies the trichloroacetyl group via C=O stretching (~1740 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula C₆H₈Cl₃NO. NIST databases offer reference spectra for acetylated pyrrolidine derivatives, aiding in peak assignment . X-ray crystallography, as applied to structurally related compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives), can resolve stereochemical ambiguities .

Q. How can aqueous solubility data guide purification strategies for this compound?

Solubility profiles for pyrrolidine derivatives (e.g., 1-[(Benzoyloxy)acetyl]pyrrolidine) indicate low polarity in water, suggesting liquid-liquid extraction with dichloromethane or ethyl acetate. Column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) effectively isolates the compound. Recrystallization in ethanol/water mixtures (1:3) improves purity, as demonstrated for similar trichloroacetate salts .

Advanced Research Questions

Q. What mechanistic role does zinc play in the diacetylation of pyrrolidine enamines with trichloroacetyl chloride?

Zinc acts as a Lewis acid, coordinating with the carbonyl oxygen of trichloroacetyl chloride to enhance electrophilicity. This facilitates nucleophilic attack by the enamine’s α-carbon, promoting diacetylation. Comparative studies with morpholine enamines show lower by-product formation (e.g., acetylated morpholine) due to pyrrolidine’s smaller ring strain, which stabilizes intermediates. Kinetic studies suggest a two-step mechanism: initial monoacetylation followed by a slower second acetylation .

Q. How do electronic effects of the trichloroacetyl group influence pyrrolidine’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations on related trichloroacetate compounds (e.g., aminomethylpyridinium trichloroacetate) reveal that the electron-withdrawing trichloroacetyl group reduces electron density at the pyrrolidine nitrogen, decreasing nucleophilicity. This stabilizes the compound against hydrolysis but limits its participation in SN2 reactions. Substituent effects can be quantified using Hammett constants or Natural Bond Orbital (NBO) analysis .

Q. What are the primary sources of yield variability in the synthesis of this compound across reported methods?

Contradictions arise from competing side reactions, such as over-acetylation or decomposition of the trichloroacetyl group under prolonged heating. For example, morpholine enamines yield acetylated morpholine (~15%) as a by-product, whereas pyrrolidine enamines show higher selectivity. Variability in catalyst activation (e.g., zinc vs. copper) and solvent polarity (dichloromethane vs. THF) also impacts efficiency. Reproducibility requires strict control of moisture and temperature gradients .

Q. What computational methods are suitable for predicting the stability of this compound in acidic environments?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model protonation effects on the pyrrolidine nitrogen. Studies on pyridinium trifluoroacetate salts show that protonation increases susceptibility to nucleophilic attack at the acetyl group. Solvent-accessible surface area (SASA) analysis predicts degradation pathways, guiding storage conditions (e.g., anhydrous, dark environments at -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.